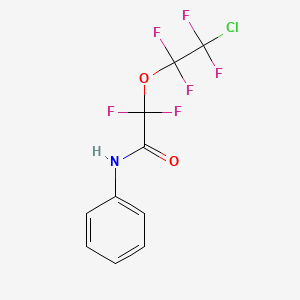
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with difluoroacetic acid, followed by the introduction of the phenylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its high stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride
- 2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
Uniqueness
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide stands out due to its unique combination of fluorine atoms and the phenylacetamide group. This structure imparts high stability, reactivity, and specificity in its interactions with molecular targets, making it a valuable compound in various scientific research applications.
Propiedades
Número CAS |
83865-14-9 |
|---|---|
Fórmula molecular |
C10H6ClF6NO2 |
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoro-N-phenylacetamide |
InChI |
InChI=1S/C10H6ClF6NO2/c11-9(14,15)10(16,17)20-8(12,13)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19) |
Clave InChI |
PHPCLFMJCXBTGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(OC(C(F)(F)Cl)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



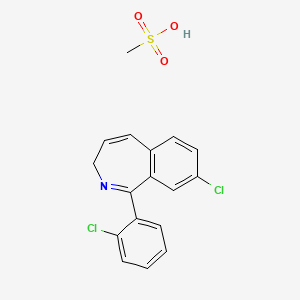


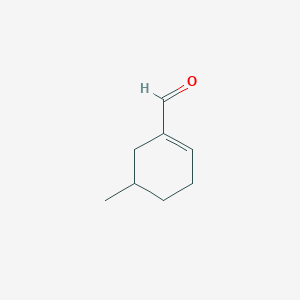
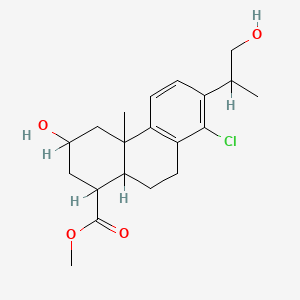
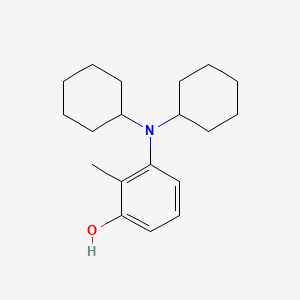

![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
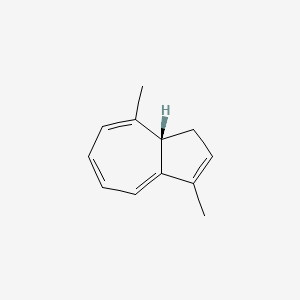
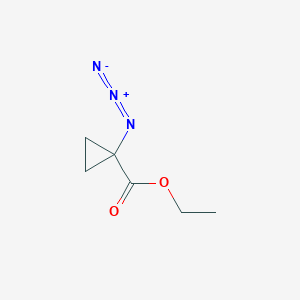
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
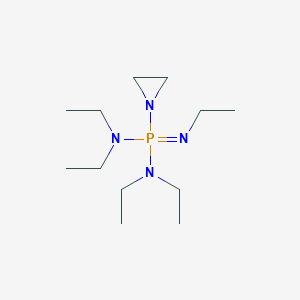
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
